5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound. It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom. The compound also features a trifluoromethyl-substituted phenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronic ester with a suitable diol. One common method is the reaction of 2-(trifluoromethyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions to form the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to ensure the highest purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially for compounds requiring boron-containing moieties.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by electron-withdrawing effects, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione: Another boron-containing compound with similar applications in medicinal chemistry.
5,5-Dimethyl-2,2’-bipyridyl: A related compound used in coordination chemistry and catalysis.
Uniqueness
5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity and stability. The presence of the trifluoromethyl group further enhances its chemical properties, making it a versatile compound in various applications.
Properties
IUPAC Name |
5,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O2/c1-11(2)7-17-13(18-8-11)10-6-4-3-5-9(10)12(14,15)16/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYOUBPQXPFVOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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